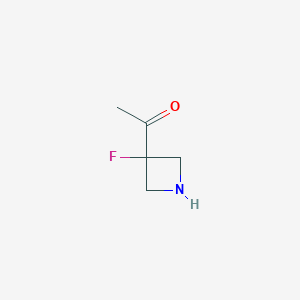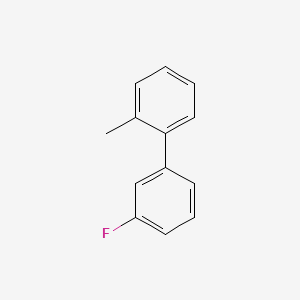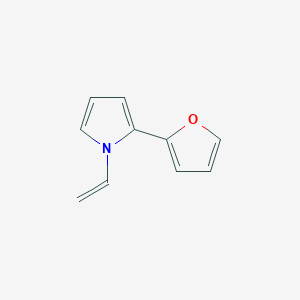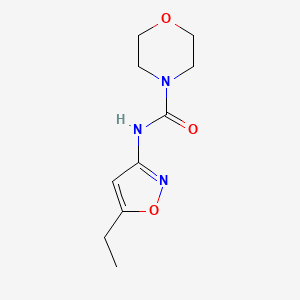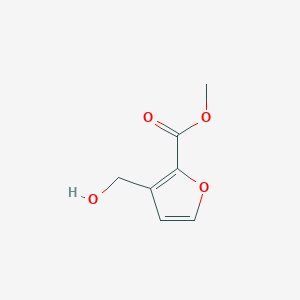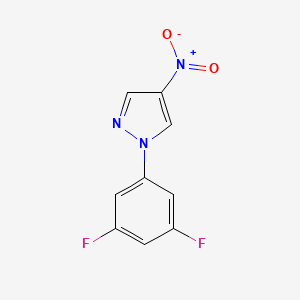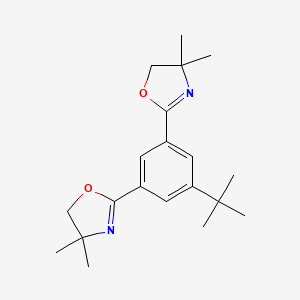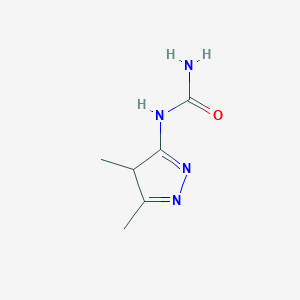
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea typically involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with an appropriate isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction . The exact pathways and molecular targets involved depend on the specific biological context and the nature of the derivative being studied .
Comparison with Similar Compounds
1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea can be compared with other pyrazole derivatives, such as:
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzaldehyde: This compound has a similar pyrazole core but differs in its functional groups, leading to distinct chemical and biological properties.
3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyridine: This derivative features a fused triazole ring, which imparts unique structural and functional characteristics.
Properties
CAS No. |
259269-08-4 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(4,5-dimethyl-4H-pyrazol-3-yl)urea |
InChI |
InChI=1S/C6H10N4O/c1-3-4(2)9-10-5(3)8-6(7)11/h3H,1-2H3,(H3,7,8,10,11) |
InChI Key |
UQTAMPGWULZQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN=C1NC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
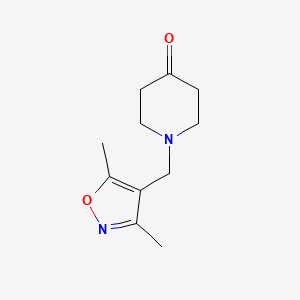
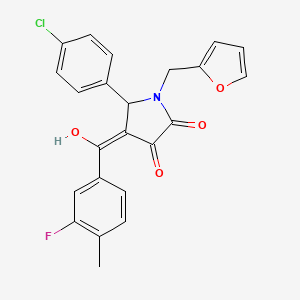
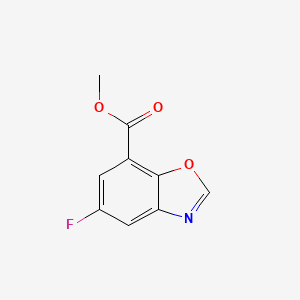
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
